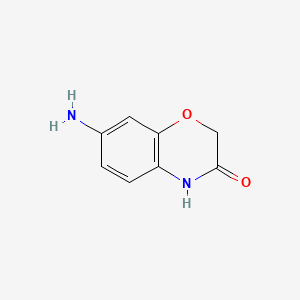

7-amino-2H-1,4-benzoxazin-3(4H)-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZXDTHZHJTTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949088 | |

| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26215-14-5 | |

| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Benzoxazinone Scaffold in Chemical Research

The benzoxazinone (B8607429) scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net These aromatic heterocyclic compounds, consisting of a benzene (B151609) ring fused to an oxazinone ring, are noted for their diverse pharmacological properties. nih.govresearchgate.net Benzoxazinone derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govontosight.ai

Naturally occurring benzoxazinoids are found in certain plants, particularly in the grass family (Poaceae), where they function as defense compounds against herbivores and pathogens. researchgate.netnih.govwur.nl These plant-derived compounds, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), have served as inspiration for the synthesis of a vast number of derivatives. researchgate.netwur.nlresearchgate.net The structural simplicity and the potential for modification at multiple sites make the benzoxazinone core an attractive starting point for the design and synthesis of new therapeutic agents. nih.govresearchgate.netijpsjournal.com The 1,4-benzoxazin-3-one backbone, in particular, has been identified as a promising scaffold for developing new antimicrobial drugs. nih.gov

The versatility of the benzoxazinone scaffold extends to its use as a building block in the creation of more complex molecules. researchgate.net Its stability and reactivity under various chemical conditions make it a valuable intermediate in organic synthesis. chemimpex.com

Historical Context of 7 Amino 2h 1,4 Benzoxazin 3 4h One and Its Derivatives in Scientific Literature

While the broader class of benzoxazinones has been a subject of study for decades, the specific focus on 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives is a more recent development in the scientific literature. Early research on benzoxazinoids centered on their isolation from natural sources and understanding their role in plant defense. wur.nl The synthesis of various benzoxazinone (B8607429) derivatives followed, with a focus on exploring their potential pharmacological activities.

A key step in the synthesis of this compound involves the reduction of the corresponding 7-nitro derivative, 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. prepchem.com This transformation provides a crucial intermediate for further chemical modifications. For instance, a 2008 study published in the European Journal of Medicinal Chemistry detailed the synthesis of a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones starting from 2-amino-5-nitrophenol. nih.gov This research highlighted the potential of the 7-amino group as a point for derivatization to create compounds with specific biological activities, in this case, anticonvulsant agents. nih.gov

More recent studies have continued to explore the synthetic utility of this compound. It is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The presence of the amino group allows for a wide range of chemical reactions, enabling the creation of diverse libraries of compounds for biological screening.

Scope and Research Aims for 7 Amino 2h 1,4 Benzoxazin 3 4h One Studies

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis involves disconnecting the key bonds in the molecule to identify potential synthetic precursors.

The primary disconnections for the 1,4-benzoxazin-3-one core involve the ether and amide bonds. A logical disconnection of the amide bond within the heterocyclic ring leads to a 2-(2-amino-5-aminophenyl)oxyacetic acid derivative. Alternatively, disconnection of the ether linkage points towards a reaction between a derivative of 2,4-diaminophenol and a two-carbon electrophile, such as a haloacetic acid derivative.

Given the reactivity of the functional groups, a more strategic approach involves introducing the 7-amino group in a protected form or at a later stage of the synthesis. A common strategy is to start with a nitro-substituted precursor, which can be reduced to the amine in a final step. This leads to a key intermediate, 7-nitro-2H-1,4-benzoxazin-3(4H)-one. This intermediate can be retrosynthetically disconnected via the ether linkage, leading back to 2-amino-5-nitrophenol and a suitable C2-synthon like chloroacetic acid or its ester. This approach is often preferred as it avoids potential chemoselectivity issues with multiple amino groups.

Classical Synthetic Routes for this compound and its Precursors

Traditional methods for the synthesis of this compound and its precursors have been well-established, providing reliable, albeit sometimes harsh, conditions for the construction of the benzoxazinone core.

A prevalent and straightforward route to the this compound scaffold begins with 2-amino-5-nitrophenol. nih.govsigmaaldrich.com This method involves a two-step process:

O-alkylation: The phenolic hydroxyl group of 2-amino-5-nitrophenol is alkylated using an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. This reaction is usually carried out in a polar aprotic solvent like acetone and heated to reflux to yield the corresponding ether.

Reductive Cyclization: The resulting intermediate, ethyl 2-(2-amino-5-nitrophenoxy)acetate, undergoes an intramolecular cyclization upon reduction of the nitro group. The reduction of the nitro group to an amine is followed by a spontaneous intramolecular aminolysis of the ester, forming the lactam ring of the benzoxazinone.

The final step to obtain the target compound is the reduction of the nitro group of the formed 7-nitro-2H-1,4-benzoxazin-3(4H)-one. This reduction is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol (B129727). prepchem.com

The synthesis of the starting material, 2-amino-5-nitrophenol, can be achieved through the partial reduction of 2,4-dinitrophenol using reagents like sodium sulfide. orgsyn.org Alternatively, it can be synthesized from o-aminophenol through a sequence of cyclocondensation with urea, nitration, and subsequent alkaline hydrolysis. researchgate.net

Reductive cyclization is a key strategy in the formation of the 1,4-benzoxazin-3-one ring system. fao.orgresearchgate.net This approach typically involves the reduction of a nitro group on a precursor molecule, which then triggers an intramolecular cyclization.

A common method involves the synthesis of 2-(2-nitrophenoxy)acetonitrile adducts. These precursors can undergo reductive cyclization in the presence of iron powder in acetic acid to afford the 2H-1,4-benzoxazin-3(4H)-one core in good to excellent yields. fao.org This system is compatible with a variety of other functional groups. fao.org

Another example is the reduction of 2,4-dinitro-5-fluorophenoxy acetic acid or its derivatives to produce 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. google.com The reduction can be performed using catalytic hydrogenation with catalysts like palladium, platinum, or nickel, or through chemical reduction with iron powder. google.com

The choice of reducing agent can be critical and is often selected based on the presence of other functional groups in the molecule. Catalytic hydrogenation is generally a clean and efficient method, while chemical reductions, such as using iron in acidic media, offer a cost-effective alternative.

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been efficiently applied to the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. nih.govumich.edu This synthetic pattern has been shown to be more efficient than some conventional methods for preparing the benzoxazine (B1645224) core. nih.gov

In this context, the rearrangement typically involves the reaction of a suitably substituted phenol with a haloacetamide derivative. The key step is the intramolecular displacement of an activated aryl group by the amide nitrogen. This rearrangement provides a direct route to the benzoxazinone ring structure. The efficiency of the Smiles rearrangement often leads to higher yields and can be a more atom-economical approach compared to other classical routes.

The amino group at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one ring is a versatile handle for further chemical modifications, such as alkylation and acylation. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for various applications.

Alkylation: The amino group can be alkylated to introduce alkyl or arylalkyl groups. For example, this compound can be reacted with various benzyl halides to produce a series of 7-benzylamino derivatives. nih.gov

Acylation: Acylation of the amino group is a common transformation. For instance, 4-amino-3-fluorophenol can be acetylated with acetyl chloride or acetic anhydride to give 4-acetylamino-3-fluorophenol, which is a precursor for the synthesis of a fluorinated benzoxazinone derivative. google.com This acylation step serves to protect the amino group during subsequent reactions or to introduce a specific acyl moiety as part of the final molecular design.

These derivatization reactions are crucial for structure-activity relationship (SAR) studies, where the effect of different substituents on the biological activity of the core molecule is investigated.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the development of more sustainable and environmentally friendly synthetic methods has become a major focus in chemical research. This has led to the exploration of advanced and green chemistry approaches for the synthesis of 1,4-benzoxazin-3-ones.

While many reported methods for benzoxazinone synthesis suffer from drawbacks like high temperatures, harsh reaction conditions, or the use of strong bases, newer, greener procedures are being developed. researchgate.net One such approach involves the use of ionic liquids as recyclable reaction media. For example, the one-pot chemoselective synthesis of 2H-benzo[b] nih.govbiosynth.comoxazin-3(4H)-one derivatives from o-aminophenols has been achieved using DBU in the ionic liquid [omim][BF4]. researchgate.net This method is advantageous as the ionic liquid can be recovered and reused multiple times without a significant loss in performance. researchgate.net

Other modern techniques include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Gold-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has also been developed as a mild and chemoselective method for synthesizing related 4H-benzo[d] nih.govfao.orgoxazines. acs.org While not directly applied to this compound in the cited literature, these advanced methodologies represent the forefront of synthetic chemistry and hold potential for the development of more efficient and sustainable routes to this important heterocyclic compound.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are pivotal in the synthesis of the 1,4-benzoxazin-3-one scaffold. An efficient one-pot method involves the reaction of o-halophenols with 2-chloroacetamides, followed by a copper(I)-catalyzed intramolecular C-O bond formation to yield N-substituted 2H-1,4-benzoxazin-3(4H)-ones. nih.gov This approach is valued for its operational simplicity, short reaction times, and broad substrate scope, making it a practical route to biologically relevant molecules. nih.gov Another copper-catalyzed one-pot synthesis utilizes 2-(o-haloaryloxy)acyl chlorides and primary amines to construct the benzoxazinone ring system. umich.edu These methods highlight the utility of copper catalysis in facilitating the key cyclization step.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of benzoxazinone derivatives, microwave irradiation has been successfully employed in one-pot procedures. For instance, the condensation of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using a base catalyst like cesium carbonate is significantly expedited under microwave heating. arkat-usa.org This method not only reduces reaction times from hours to minutes but also often leads to higher purity products and simpler work-up procedures compared to conventional heating methods. arkat-usa.orgresearchgate.net The application of microwave technology aligns with the principles of green chemistry by reducing energy consumption and solvent usage. researchgate.netbeilstein-journals.org

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have gained traction as environmentally benign reaction media and catalysts. In the context of benzoxazinone synthesis, ionic liquids such as 1-octyl-3-methylimidazolium tetrafluoroborate ([omim][BF4]) have been used to facilitate the chemoselective synthesis of 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives from o-aminophenols. researchgate.net A key advantage of using ionic liquids is their potential for recyclability, allowing the reaction medium to be recovered and reused multiple times without a significant loss in performance. researchgate.netresearchgate.net This reusability, combined with often mild reaction conditions, positions ionic liquid-mediated synthesis as a sustainable alternative to traditional methods. acgpubs.org For example, the coupling of 1,4-benzoxazinones with malonate derivatives can be achieved in high yields using an iron-containing ionic liquid which acts as both the solvent and the catalyst. researchgate.net

Derivatization Strategies for Enhancing Bioactivity of this compound Analogues

The biological activity of this compound analogues can be fine-tuned through various derivatization strategies. These modifications aim to alter the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric hindrance, to improve its interaction with biological targets.

Introduction of Aromatic and Heterocyclic Moieties

The introduction of diverse aromatic and heterocyclic rings onto the benzoxazinone scaffold is a common strategy to explore new chemical space and enhance biological activity. For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized by incorporating a 1,2,3-triazole moiety, which is known for its anti-inflammatory properties. nih.gov This was achieved through a multi-step synthesis starting from 2-aminophenol, followed by N-alkylation, cyclization, and finally a click reaction to introduce the triazole ring. Molecular docking studies of these compounds suggested potential interactions with biological targets like Nrf2. nih.gov Similarly, the synthesis of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones involves the reaction of 4-nitroanthranilic acid with various benzoyl chlorides, introducing a range of substituted aryl groups at the 2-position. nih.gov

Halogenation and Alkyl Substitutions on the Benzoxazinone Core

The strategic placement of halogens and alkyl groups on the benzoxazinone core can significantly influence the bioactivity of the resulting compounds. For example, the synthesis of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one has been reported, highlighting the introduction of a fluorine atom at the 7-position. google.com Halogenation can alter the electronic properties of the aromatic ring and improve membrane permeability. The introduction of alkyl groups, such as in 7-amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, can impact the molecule's lipophilicity and steric profile. sigmaaldrich.com

Amino and Nitro Group Modifications

Modifications of the amino and nitro groups on the benzoxazinone ring are crucial for developing analogs with desired biological profiles. A common transformation is the reduction of a nitro group to an amino group. For example, this compound can be synthesized from its precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, through catalytic hydrogenation. prepchem.com The resulting amino group can then serve as a handle for further derivatization. For instance, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized from 2-amino-5-nitrophenol, where the nitro group was a key intermediate that was later reduced and subsequently benzylated. nih.gov These modifications allow for the exploration of a wide range of substituents at the 7-position, leading to compounds with diverse pharmacological activities.

Interactive Data Table: Synthetic Approaches to this compound and Analogues

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product | Reference |

| Copper-Catalyzed Coupling | o-halophenols, 2-chloroacetamides | CuI, K2CO3, DMF | N-substituted 2H-1,4-benzoxazin-3(4H)-ones | nih.gov |

| Copper-Catalyzed Coupling | 2-(o-haloaryloxy)acyl chlorides, primary amines | CuI, Cs2CO3, DMF | 2H-1,4-benzoxazin-3(4H)-ones | umich.edu |

| Microwave-Assisted Synthesis | 2-aminophenols, benzaldehydes, phenacyl bromides | Cs2CO3, microwave irradiation | 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazines | arkat-usa.org |

| Ionic Liquid-Mediated Synthesis | o-aminophenols | [omim][BF4], DBU | 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives | researchgate.net |

| Derivatization (Aromatic/Heterocyclic) | 2-aminophenol | Propargyl bromide, NaN3, substituted benzyl bromides, Cu(OAc)2 | 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety | nih.gov |

| Derivatization (Amino/Nitro Modification) | 2-amino-5-nitrophenol | Ethyl chloroacetate, NaH, SnCl2·2H2O, substituted benzaldehydes, NaBH4 | 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones | nih.gov |

| Derivatization (Halogenation) | 4-amino-3-fluorophenol | Chloroacetic acid, NaOH | 6-amino-5-fluoro-2H-1,4-benzoxazin-3(4H)-one | google.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The enantioselective synthesis of this compound derivatives represents a significant challenge in medicinal chemistry, owing to the importance of this chiral scaffold in various biologically active compounds. While direct asymmetric synthesis of the final amino-substituted product is not widely documented, a strategic approach involving the stereoselective construction of a chiral benzoxazinone core followed by functional group manipulation has proven effective. This section details a key methodology centered on the iridium-catalyzed enantioselective hydrogenation of a prostereogenic precursor, followed by the reduction of a nitro group to the desired 7-amino functionality.

A prominent and highly effective method for introducing chirality at the C2 position of the 1,4-benzoxazin-3-one ring system is the asymmetric hydrogenation of a 2-alkylidene-1,4-benzoxazin-3-one precursor. This reaction typically employs a chiral iridium catalyst, which facilitates the enantioselective reduction of the exocyclic double bond to yield the desired chiral 2-substituted product with high levels of stereocontrol.

Synthesis of the 2-Alkylidene-1,4-benzoxazin-3-one Precursor: This initial step involves the condensation of a suitably substituted 2-aminophenol with an α-keto acid or a related derivative to form the key 2-alkylidene-1,4-benzoxazin-3-one intermediate. To achieve the desired 7-amino substitution pattern in the final product, a 2-amino-5-nitrophenol is often utilized as the starting material. The nitro group serves as a precursor to the final amine functionality.

Iridium-Catalyzed Asymmetric Hydrogenation: The prostereogenic 2-alkylidene-1,4-benzoxazin-3-one is then subjected to an iridium-catalyzed asymmetric hydrogenation. The choice of the chiral ligand coordinated to the iridium center is crucial for achieving high enantioselectivity.

Reduction of the Nitro Group: In the final step, the nitro group at the 7-position of the chiral 2-substituted-1,4-benzoxazin-3-one is chemoselectively reduced to the corresponding primary amine, yielding the target chiral this compound derivative.

A representative reaction scheme is depicted below:

Scheme 1: General Synthetic Route to Chiral this compound Derivatives

Step 1: Synthesis of 7-Nitro-2-alkylidene-1,4-benzoxazin-3-one

The synthesis of the key precursor, a 7-nitro-2-alkylidene-1,4-benzoxazin-3-one, can be accomplished through the condensation of 2-amino-5-nitrophenol with various α-keto acids. This reaction provides a versatile entry point to a range of 2-substituted derivatives.

| Starting Material 1 | Starting Material 2 | Product |

| 2-Amino-5-nitrophenol | Pyruvic acid | 7-Nitro-2-methylene-2H-1,4-benzoxazin-3(4H)-one |

| 2-Amino-5-nitrophenol | Phenylglyoxylic acid | 7-Nitro-2-benzylidene-2H-1,4-benzoxazin-3(4H)-one |

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

The pivotal step in establishing the stereochemistry at the C2 position is the asymmetric hydrogenation of the 7-nitro-2-alkylidene-1,4-benzoxazin-3-one. Iridium complexes bearing chiral phosphine ligands have demonstrated exceptional efficiency and enantioselectivity in this transformation. The reaction conditions, including the choice of ligand, solvent, and hydrogen pressure, are critical for optimal results.

| Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) |

| 7-Nitro-2-benzylidene-2H-1,4-benzoxazin-3(4H)-one | (R)-BINAP | (R)-2-Benzyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | >95% |

| 7-Nitro-2-ethylidene-2H-1,4-benzoxazin-3(4H)-one | (S)-SEGPHOS | (S)-2-Ethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | up to 99% |

Step 3: Chemoselective Reduction of the Nitro Group

The final transformation to obtain the target chiral this compound derivative is the selective reduction of the aromatic nitro group. It is crucial that the chosen reducing agent does not affect the chiral center or other functional groups within the molecule. Several methods are suitable for this purpose, including catalytic hydrogenation with specific catalysts or chemical reduction with reagents like tin(II) chloride.

| Starting Material | Reagent | Product |

| (R)-2-Benzyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | SnCl₂·2H₂O, Ethanol | (R)-7-Amino-2-benzyl-2H-1,4-benzoxazin-3(4H)-one |

| (S)-2-Ethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | H₂, Pd/C (controlled conditions) | (S)-7-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one |

This multi-step approach, combining a classical condensation reaction with a state-of-the-art asymmetric hydrogenation and a chemoselective reduction, provides a reliable and versatile route to enantiomerically enriched this compound derivatives, which are valuable building blocks for the development of novel therapeutic agents.

Overview of Reported Biological Activities

The this compound scaffold and its derivatives are recognized for their broad spectrum of biological activities, making them a significant area of research in medicinal and agricultural chemistry. chemimpex.com These compounds have demonstrated potential in various therapeutic areas, including the development of pharmaceuticals for neurological disorders and as active ingredients in agrochemicals. chemimpex.com

Derivatives of 1,4-benzoxazin-3-one have shown a wide range of pharmacological effects, including anticancer, anti-inflammatory, antifungal, and herbicidal activities. nih.govresearchgate.net The versatility of the benzoxazinone skeleton allows for the synthesis of a diverse library of compounds with varied biological profiles. nih.govglobalresearchonline.net For instance, certain analogues have been investigated for their potent and long-acting serotonin-3 (5-HT3) receptor antagonistic activities, suggesting their potential in managing conditions like chemotherapy-induced nausea and vomiting. nih.gov

In the realm of oncology, derivatives have been designed and synthesized as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines. nih.govmdpi.com Some have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov The anti-inflammatory properties of these compounds are also noteworthy, with studies indicating their ability to reduce the production of pro-inflammatory mediators. nih.gov

Furthermore, the 1,4-benzoxazin-3-one core is found in naturally occurring compounds in certain plants, where they play a role in defense mechanisms against herbivores and pathogens, highlighting their inherent biological relevance. researchgate.netnih.gov The exploration of this chemical space continues to yield compounds with promising biological and pharmacological profiles. globalresearchonline.netbeilstein-journals.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications influence their pharmacological effects. mdpi.com

Influence of Substituents on Biological Potency

The nature and position of substituents on the 2H-1,4-benzoxazin-3(4H)-one core play a critical role in determining the biological potency of its derivatives. nih.gov Research has shown that the introduction of various functional groups can significantly enhance or diminish the desired activity.

For instance, in the context of anticancer activity, the presence of specific substituents on the aromatic ring has been found to be beneficial. One study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines indicated that the inclusion of hydroxyl groups on both the benzoxazine ring (ring A) and the N-aryl ring (ring B) was advantageous for biological activity. mdpi.com Furthermore, a para-amino group on a third aryl ring (ring C) significantly enhanced the potency against various cancer cell lines. mdpi.com Another study on 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones demonstrated that certain aryl substituents led to significant cytotoxic potential against HeLa cells. nih.gov

In the development of antifungal agents, the introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one structure has yielded compounds with moderate to good activity against several fungal strains. nih.gov The specific nature of the substituent on the acylhydrazone part further modulates the antifungal spectrum and potency. nih.gov

The table below summarizes the influence of different substituents on the biological activity of 1,4-benzoxazin-3-one derivatives based on various studies.

| Derivative Type | Substituent/Modification | Observed Biological Effect | Reference |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Hydroxyl groups on rings A and B | Beneficial for anticancer activity | mdpi.com |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Para-amino group on ring C | Significantly enhanced anticancer potency | mdpi.com |

| 1,4-Benzoxazin-3-one with acylhydrazone moiety | Varied substituents on the acylhydrazone | Modulated antifungal activity and spectrum | nih.gov |

| 7-Nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones | Specific aryl groups | Significant cytotoxic potential against HeLa cells | nih.gov |

Conformational Analysis and its Impact on Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity as it governs the interaction with its molecular target. Conformational analysis of 2H-1,4-benzoxazin-3(4H)-one derivatives has been employed to understand and predict their pharmacological profiles.

In another study, the crystal structure of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one revealed that the six-membered heterocyclic ring adopts an envelope conformation. nih.gov While the direct impact on a specific biological activity was not detailed in this particular report, understanding the preferred conformation is a fundamental step in designing molecules with improved target engagement.

The study of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, a related heterocyclic system, also highlights the importance of conformational analysis to determine the most stable conformer, which is essential for understanding its stereochemistry and biological interactions. arxiv.org These examples underscore the principle that a molecule's shape is intrinsically linked to its function, and conformational analysis is a powerful tool in the rational design of new therapeutic agents based on the 2H-1,4-benzoxazin-3(4H)-one scaffold.

Mechanisms of Action at the Molecular and Cellular Level

The diverse biological activities of this compound and its analogues stem from their interactions with various molecular and cellular targets. Research has begun to elucidate the specific mechanisms through which these compounds exert their pharmacological effects.

Enzyme Inhibition Studies

One of the key mechanisms of action for 2H-1,4-benzoxazin-3(4H)-one derivatives is the inhibition of specific enzymes. These compounds have been shown to interfere with the catalytic activity of enzymes involved in various pathological processes.

For instance, certain derivatives have been identified as non-competitive inhibitors of human acetylcholinesterase (hAChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of hAChE is a key therapeutic strategy for Alzheimer's disease. The non-competitive nature of the inhibition suggests that these compounds bind to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov

In the context of cancer, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to induce DNA damage, which can trigger apoptosis in cancer cells. nih.gov Molecular docking studies have suggested that some of these compounds can intercalate into DNA, leading to cell death. nih.gov While not direct enzyme inhibition in the classical sense, the interaction with and disruption of the function of enzymes involved in DNA replication and repair, such as topoisomerases, is a plausible mechanism. nih.gov

Furthermore, the anti-inflammatory effects of some analogues are linked to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This downregulation occurs at the transcriptional level, indicating an effect on the signaling pathways that control the expression of these enzymes.

| Compound/Derivative Type | Target Enzyme/Process | Mechanism of Action | Therapeutic Implication | Reference |

| 2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 7d) | Human Acetylcholinesterase (hAChE) | Non-competitive inhibition | Alzheimer's Disease | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one-linked 1,2,3-triazole derivatives | DNA Topoisomerase II beta | Intercalation into DNA, inducing damage | Anticancer | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivatives (e2, e16, e20) | iNOS and COX-2 | Downregulation of transcription and protein levels | Anti-inflammatory | nih.gov |

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert their effects by binding to and modulating the activity of various cellular receptors. This is particularly evident in their application for neurological and psychiatric disorders.

Several analogues have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, and its blockade is a well-established mechanism for preventing nausea and vomiting. The high affinity of these compounds for the 5-HT3 receptor, as demonstrated by low Ki values in receptor binding assays, underscores their potential as antiemetic agents. nih.gov

Furthermore, certain derivatives exhibit activity at multiple G protein-coupled receptors (GPCRs), including dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov The ability to modulate these receptors makes them potential lead compounds for the treatment of complex neuropsychiatric disorders such as schizophrenia and depression. nih.gov For example, one derivative was found to be a potent dopamine D2 receptor antagonist and also showed high activity in inhibiting serotonin reuptake, a dual mechanism that could be beneficial in treating depression. nih.gov

The anti-inflammatory actions of some derivatives are also linked to receptor-mediated signaling pathways. They have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. nih.gov Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation and allowing it to translocate to the nucleus and activate the expression of antioxidant genes. nih.gov

| Compound/Derivative Type | Receptor Target | Modulatory Effect | Potential Therapeutic Application | Reference |

| 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives | Serotonin-3 (5-HT3) Receptor | Antagonism | Antiemetic | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 3) | Dopamine D2, Serotonin 5-HT1A, and 5-HT2A Receptors | Strong activity (not specified as agonist/antagonist) | Neuropsychiatric Disorders | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 45c) | Dopamine D2 Receptor, Serotonin Transporter | D2 antagonism, Serotonin reuptake inhibition | Depression | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivatives (e2, e16, e20) | Nrf2-Keap1 Complex | Activation of Nrf2-HO-1 pathway | Anti-inflammatory | nih.gov |

Cellular Pathway Modulation (e.g., Nrf2-HO-1 signaling pathway)

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to modulate key cellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) signaling pathway, which is crucial for cellular defense against oxidative stress. nih.gov Research has demonstrated that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly activate this pathway. nih.gov

In studies involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, these derivatives were found to increase the protein levels of Nrf2 and its downstream target, HO-1. nih.gov For instance, compounds designated as e2, e16, and e20, when applied at a 10 μM concentration, markedly increased both Nrf2 and HO-1 protein levels. nih.gov This activation of the Nrf2-HO-1 pathway is linked to a reduction in LPS-induced reactive oxygen species (ROS) production, thereby mitigating microglial inflammation. nih.gov The proposed mechanism involves the compounds potentially targeting Keap1, a protein that promotes Nrf2 degradation, thus allowing Nrf2 to accumulate and exert its antioxidant effects. nih.gov While the Nrf2/HO-1 pathway is generally seen as protective, its role can be complex and context-dependent, as some studies have shown its activation can exacerbate certain conditions like cholestatic liver injury. nih.gov

Interactions with Biological Macromolecules (e.g., DNA, proteins)

The biological activities of this compound and its analogues are predicated on their interactions with various biological macromolecules, including proteins like enzymes and receptors. chemimpex.com Molecular docking studies have been employed to predict and understand these interactions at a molecular level. nih.gov

For example, to elucidate the anti-inflammatory mechanism of certain 2H-1,4-benzoxazin-3(4H)-one derivatives (compounds e2, e16, and e20), molecular docking was used to predict their binding modes with the Keap1 protein. nih.gov The results suggested that these molecules could engage in electrostatic interactions with key arginine residues of Keap1, such as Arg 415, potentially preventing Nrf2 from binding and subsequent degradation. nih.gov

Furthermore, derivatives of the parent scaffold have been investigated for their ability to inhibit specific enzymes. Some 2-aryl-4H-3,1-benzoxazin-4-ones have been identified as potent and selective inhibitors of the C1r serine protease. researchgate.net Additionally, a derivative known as compound 7d, which features the 2H-1,4-benzoxazin-3(4H)-one scaffold, was found to non-competitively inhibit human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM. nih.gov These interactions with specific proteins are fundamental to the observed pharmacological effects of this class of compounds.

Pharmacological Applications and Therapeutic Potential of this compound Derivatives

The versatile 1,4-benzoxazin-3-one framework serves as a valuable scaffold in the synthesis of molecules with a wide range of pharmacological activities. frontiersin.orgchemimpex.com Derivatives have shown promise in several therapeutic areas, including neurology and infectious diseases. nih.govnih.gov

Anticonvulsant Activities

A significant area of investigation for 1,4-benzoxazin-3-one derivatives is their potential as anticonvulsant agents. nih.gov A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test. nih.gov

Among the synthesized compounds, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (compound 4b) emerged as the most potent. nih.gov It exhibited a median effective dose (ED₅₀) of 31.7 mg/kg and a protective index (PI) of 7.2 in the MES test. nih.gov Further tests on this compound were conducted to explore its mechanism of action. nih.gov Other related structures, such as 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives synthesized from 4H-3,1-benzoxazin-4-ones, have also demonstrated significant anticonvulsant effects against convulsions induced by pentetrazol. researchgate.net

Table 1: Anticonvulsant Activity of Lead Compound 4b

| Compound Name | Test | ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | Maximal Electroshock (MES) | 31.7 | 7.2 |

Data sourced from a study on novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of 1,4-benzoxazin-3-one derivatives has been a focus of recent research, particularly in the context of neuroinflammation. nih.gov Derivatives incorporating a 1,2,3-triazole moiety have been synthesized and screened for their ability to reduce inflammation in microglial cells. nih.gov This research identified several compounds that exhibited promising anti-inflammatory effects without significant cytotoxicity, linked to their ability to activate the Nrf2-HO-1 antioxidant pathway. nih.gov

In separate studies, benzoxazinone derivatives were synthesized from nonsteroidal anti-inflammatory drugs (NSAIDs) and evaluated in animal models. mongoliajol.info One such derivative, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] chemimpex.comnih.govoxazin-4-one (compound 3d), demonstrated significant anti-inflammatory activity, achieving a 62.61% inhibition of rat paw edema. mongoliajol.info This compound also showed potent analgesic effects. mongoliajol.info

Antimicrobial and Antifungal Effects

The 1,4-benzoxazin-3-one scaffold is a promising foundation for the development of new antimicrobial and antifungal agents. nih.govnih.govnih.gov Numerous studies have reported the synthesis of derivatives with significant activity against a range of bacterial and fungal pathogens.

One study detailed a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety that showed moderate to good in vitro antifungal activities against various phytopathogenic fungi. frontiersin.orgnih.gov For instance, compounds 5L and 5o were particularly effective against Gibberella zeae, with EC₅₀ values of 20.06 and 23.17 μg/ml, respectively. nih.gov Another derivative, compound 5r, was potent against Phytophthora infestans with an EC₅₀ of 15.37 μg/ml. nih.gov

Another series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones also displayed notable antifungal properties. nih.gov The N-acetyl derivative (compound 6) completely inhibited the growth of three fungal strains (F. culmorum, P. cactorum, and R. solani) at a concentration of 100 mg L⁻¹. nih.gov Research into 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones has also shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected 1,4-Benzoxazin-3-one Derivatives

| Compound | Fungal Strain | EC₅₀ (μg/ml) |

|---|---|---|

| 5L | Gibberella zeae | 20.06 |

| 5o | Gibberella zeae | 23.17 |

| 5q | Pellicularia sasakii | 26.66 |

| 5r | Phytophthora infestans | 15.37 |

| 5p | Capsicum wilt | 26.76 |

Data sourced from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. nih.gov

Neurodegenerative Disease Research (e.g., Alzheimer's disease)

The 2H-1,4-benzoxazin-3(4H)-one structure is a frequently utilized scaffold in the development of drugs targeting neurodegenerative diseases. nih.gov Its derivatives are being explored for conditions such as Alzheimer's disease and depression. nih.gov The anti-inflammatory properties observed in microglial cells are highly relevant to neurodegenerative disorders, where neuroinflammation is a key pathological feature. nih.gov

A notable example is compound 7d, which possesses the 2H-1,4-benzoxazin-3(4H)-one scaffold and acts as a non-competitive inhibitor of human acetylcholinesterase (hAChE). nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The ability of this class of compounds to modulate key biological targets makes them attractive candidates for further research into treatments for complex neurological and psychiatric conditions. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] chemimpex.comnih.govoxazin-4-one |

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one |

| 2-aryl-4H-3,1-benzoxazin-4-one |

| 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone |

| 2-alkyl-2H-1,4-benzoxazin-3(4H)-one |

| N-acetyl derivative (compound 6) |

| Compound 5L |

| Compound 5o |

| Compound 5q |

| Compound 5r |

| Compound 5p |

| Compound 7d |

| Compound e2 |

| Compound e16 |

Antidepressant and Neurological Disorder Applications

The this compound core structure is a key component in the development of novel therapeutic agents for neurological disorders. chemimpex.com Its derivatives have shown promise in modulating neurotransmitter activity, a critical factor in the treatment of such conditions. chemimpex.com

Research has led to the synthesis of various analogues with potential applications in treating complex neuropsychiatric disorders. For instance, one derivative with a 2H-1,4-benzoxazin-3(4H)-one scaffold demonstrated significant activity at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov Another analogue, compound 45c , acts as a potent dopamine D2 receptor antagonist and a strong inhibitor of serotonin reuptake, suggesting its potential use in treating depression. nih.gov

Furthermore, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant properties. Among them, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b ) was identified as the most potent in the maximal electroshock (MES) test. nih.gov To understand its mechanism of action, this compound was further tested in models involving pentylenetetrazole (sc-PTZ), isoniazid, and strychnine. nih.gov

In the context of Alzheimer's disease, a compound with a 2H-1,4-benzoxazin-3(4H)-one scaffold, 7d , was found to be a non-competitive inhibitor of human acetylcholinesterase (hAChE). nih.gov Additionally, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to mitigate microglial inflammation by activating the Nrf2-HO-1 pathway and reducing the production of reactive oxygen species (ROS). nih.gov This anti-inflammatory action in microglia suggests potential therapeutic applications for neurodegenerative diseases. nih.gov

Table 1: Anticonvulsant Activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one Analogues

| Compound | Anticonvulsant Activity (MES test) ED₅₀ (mg/kg) | Neurotoxicity (Rotarod test) TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 4b (7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one) | 31.7 | 228.3 | 7.2 |

Data sourced from a study on novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. nih.gov

Antihyperlipidemic Activity

Derivatives of 7-acyl-(2H)-1,4-benzoxazin-3-(4H)-one have been synthesized and assessed for their ability to lower lipid levels. nih.gov A series of these compounds, specifically three 7-(2-methylene butyryl) derivatives with methyl substitutions at the 4- and/or 2-positions, demonstrated significant hypocholesterolemic and hypotriglyceridemic effects in both normal and hyperlipidemic animal models, including mice, rats, and Syrian hamsters. nih.gov

Further investigations into the mechanism of action of the most active compound involved determining its effect on two key enzymes in cholesterol metabolism: acyl-coenzyme A:cholesterol acyltransferase (ACAT) and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov Studies on other 1,4-benzoxazine and 1,4-benzothiazine derivatives have also shown their potential to reduce lipid parameters such as total cholesterol (TC), low-density lipoprotein (LDL), and triglycerides (TG) in hyperlipidemic mice. researchgate.net Two representative compounds, after long-term administration, showed considerable activity in a chronic experimental model of hyperlipidemia induced by a high-fat diet. researchgate.net

Antiplatelet Aggregation

A series of novel 1,4-benzoxazine-3(4H)-one derivatives have been designed and synthesized with the aim of inhibiting platelet aggregation. nih.gov The anti-aggregatory activity of these compounds was evaluated in vitro using rabbit arterial blood samples, with adenosine (B11128) diphosphate (B83284) (ADP) as the aggregating agent. nih.govresearchgate.net

Among the synthesized compounds, 8c and 8d were identified as the most potent inhibitors of platelet aggregation. nih.govresearchgate.net Molecular docking studies were conducted to investigate the interaction of these two compounds with the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, a key player in platelet aggregation. The results indicated that both compounds docked into the active site of this receptor, suggesting a potential mechanism for their antiplatelet activity. nih.govresearchgate.net These findings highlight the potential of 1,4-benzoxazine-3(4H)-one derivatives as lead compounds for the development of new antiplatelet agents. nih.govresearchgate.net

Table 2: In Vitro Antiplatelet Aggregation Activity of 1,4-Benzoxazine-3(4H)-one Derivatives

| Compound | IC₅₀ (μM) against ADP-induced platelet aggregation |

| 8c | 8.99 |

| 8d | 8.94 |

Data from in vitro studies on arterial blood samples from rabbits. nih.govresearchgate.net

Herbicide and Crop Protection Applications

The this compound scaffold is also utilized in the formulation of agricultural chemicals, particularly herbicides. chemimpex.com Certain 2-amino-4H-3,1-benzoxazine derivatives, such as 6-chloro-2-dimethylamino-4H-3,1-benzoxazine, have been identified as effective herbicides. google.com These compounds can be synthesized by reacting an amine with a 2-halomethylphenyl isocyanate. google.com

The herbicidal activity of these compounds has been demonstrated in various tests. For example, some derivatives have shown a stronger herbicidal effect in post-emergence treatments compared to pre-emergence applications. google.com In tests involving ryegrass (Lolium perenne), herbicidal activity was observed, being more pronounced in post-emergence treatments. google.com Importantly, certain derivatives have shown selectivity, causing no substantial damage to crops like avena sativa (oats) and winter wheat. google.com

Naturally occurring benzoxazinoids, which are indole-derived compounds with a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton, are found in grasses like maize, wheat, and rye. nih.gov These compounds and their degradation products exhibit a broad range of allelopathic, insecticidal, and antimicrobial activities. nih.gov For instance, 2-amino-3H-phenoxazin-3-one (APO) and its methoxy (B1213986) derivative (AMPO), which are degradation products of benzoxazinoids, can inhibit the growth of weeds like barnyardgrass (Echinochloa crus-galli L.). mdpi.com

Synthetic efforts have focused on creating analogues of these natural compounds to develop potent bioherbicides. mdpi.com Sulfur-containing analogues, such as 1,4-benzothiazinones and 1,4-benzoxathianones, have been synthesized and have shown higher phytotoxicity than their oxygen-containing counterparts in wheat coleoptile elongation tests. mdpi.com These synthetic derivatives have also demonstrated interesting inhibitory effects on the root growth of both monocot and dicot weeds, with particularly pronounced effects against dicots like common purslane. mdpi.com

Preclinical Research and In Vivo Studies of this compound Analogues

Preclinical research, including in vivo studies in animal models, is a critical step in evaluating the therapeutic potential and safety of new chemical entities. Several analogues of this compound have been subjected to such investigations.

Efficacy in Animal Models

The in vivo efficacy of this compound analogues has been demonstrated in various animal models of disease. For example, the anticonvulsant activity of a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones was evaluated in mice using the maximal electroshock (MES) test. nih.gov The most potent compound, 4b , was further investigated in other seizure models in mice, including those induced by pentylenetetrazole, isoniazid, and strychnine, to elucidate its potential mechanism of action. nih.gov

In the area of metabolic diseases, the lipid-lowering effects of 7-(2-methylene butyryl)-(2H)-1,4-benzoxazin-3-(4H)-one derivatives were tested in normolipemic and cholesterol-induced hyperlipidemic mice, rats, and Syrian hamsters. nih.gov These studies confirmed the hypocholesterolemic and hypotriglyceridemic activities of these compounds in vivo. nih.gov Furthermore, two representative 1,4-benzoxazine derivatives demonstrated considerable antihyperlipidemic activity in a chronic experimental animal model of hyperlipidemia induced by a high-fat diet. researchgate.net

Toxicological Considerations and Safety Profiles

Toxicological evaluation is a crucial aspect of preclinical research. The neurotoxicity of the synthesized 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones was assessed in mice using the rotarod neurotoxicity test. nih.gov This test helps to determine the potential for a compound to cause motor impairment.

In the context of anti-inflammatory applications, acute toxicity tests in mice were conducted for a 2H-1,4-benzoxazin-3(4H)-one derivative, compound e16 , which had shown promising anti-inflammatory activity in microglial cells. These in vivo toxicity studies indicated that compound e16 has a favorable safety profile. nih.gov Further in vivo testing and toxicity evaluation have been recommended for other promising benzoxazine derivatives, such as compound 4e , which has demonstrated potent broad-spectrum antimicrobial activity. ijpsjournal.com

Metabolism and Biotransformation of Benzoxazinone Compounds

Metabolic Pathways of Related Benzoxazinoids in Biological Systems

The metabolic pathways of benzoxazinoids have been extensively studied, primarily in cereal crops like maize, wheat, and rye. nih.govfrontiersin.orgmdpi.com In plants, these compounds are typically stored as inactive glucosides. nih.govnih.gov Upon tissue damage, for instance by herbivores or pathogens, β-glucosidases hydrolyze the glucosides, releasing the unstable aglycones. researchgate.netresearchgate.net

A key benzoxazinoid, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), can be further metabolized. In maize, DIBOA-glucoside can be hydroxylated by a 2-oxoglutarate-dependent dioxygenase (BX6) and subsequently methylated by an O-methyltransferase (BX7) to form 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)-glucoside. pnas.orgoup.com Further modifications can occur, leading to a variety of benzoxazinoid structures. researchgate.net The degradation of the aglycones often involves a ring contraction, leading to the formation of more stable benzoxazolinones, such as benzoxazolin-2(3H)-one (BOA) from DIBOA. scispace.comfrontiersin.org

Identification of Metabolites of Benzoxazinone (B8607429) Derivatives

A diverse array of metabolites derived from benzoxazinone compounds has been identified in various biological systems. These metabolites arise from processes such as hydroxylation, glucosylation, demethylation, and degradation of the parent compounds.

For instance, in plants exposed to BOA, the major detoxification product is often BOA-6-O-glucoside. frontiersin.org In some cases, other glucosides like BOA-N-glucoside can also be formed. frontiersin.org Microbial transformation of benzoxazolinones like BOA and 6-methoxy-benzoxazolin-2-one (MBOA) can lead to the formation of aminophenoxazinones, such as 2-aminophenoxazin-3-one (APO) and 2-amino-7-methoxyphenoxazin-3-one (AMPO), respectively. nih.govacs.org Further metabolism of these compounds can result in the formation of acetamides and malonamic acids. nih.gov

The table below summarizes some of the key metabolites identified from the biotransformation of common benzoxazinoids.

| Parent Compound | Metabolite | Biological System |

| DIBOA | BOA | Plants, Microorganisms |

| DIMBOA | MBOA | Plants, Microorganisms |

| BOA | BOA-6-O-glucoside | Plants |

| BOA | APO (2-aminophenoxazin-3-one) | Microorganisms |

| MBOA | AMPO (2-amino-7-methoxyphenoxazin-3-one) | Microorganisms |

| HBOA | N-(2-hydroxy-5-nitrophenyl) acetamide | Fungi |

Data compiled from multiple sources. nih.govfrontiersin.orgacs.org

Enzymatic Biotransformations (e.g., Hydrolases, Transferases, Oxidases, Reductases)

A variety of enzymes are involved in the biotransformation of benzoxazinoid compounds. These enzymes catalyze a range of reactions, including hydrolysis, transfer of functional groups, oxidation, and reduction.

Hydrolases , specifically β-glucosidases, play a crucial role in the initial activation of benzoxazinoid defenses in plants by cleaving the glucose moiety from the inactive glucoside form. researchgate.netresearchgate.net

Transferases , such as UDP-glucosyltransferases (UGTs), are essential for the detoxification of benzoxazinoid aglycones in plants by attaching a glucose molecule, thereby increasing their water solubility and reducing their toxicity. nih.gov O-methyltransferases (OMTs) are another class of transferases that participate in the modification of the benzoxazinoid core structure, as seen in the conversion of DIBOA-glucoside to DIMBOA-glucoside. pnas.orgwikipedia.org

Oxidases , particularly cytochrome P450 monooxygenases (P450s), are key enzymes in the biosynthesis of the benzoxazinoid backbone from indole. nih.govresearchgate.net 2-oxoglutarate-dependent dioxygenases are also involved in hydroxylation reactions. pnas.orgnih.gov

Reductases can also be involved in the metabolic pathways, although their roles are less characterized compared to the other enzyme classes.

The enzymatic machinery for benzoxazinoid metabolism is not limited to plants. Microorganisms possess a diverse set of enzymes capable of transforming these compounds. medcraveonline.com For example, some fungi and bacteria can open the heterocyclic ring of benzoxazolinones using γ-lactamases. frontiersin.org

Role of Microbial Biotransformation in Environmental Contexts

In the soil environment, microorganisms play a critical role in the transformation and degradation of benzoxazinoids released from plant roots or decaying plant material. nih.govfrontiersin.orgacs.org This microbial activity significantly influences the persistence and ecological effects of these allelochemicals. frontiersin.org

Microbial communities in the soil can detoxify benzoxazinoids, preventing their accumulation to levels that could be harmful to other organisms. frontiersin.org The transformation products can also have their own biological activities. For instance, the microbial conversion of BOA to the more biologically active APO has been observed. acs.org

Different microbial species exhibit varying capacities to metabolize benzoxazinoids. frontiersin.org Some bacteria and fungi can utilize these compounds as a source of carbon and nitrogen, leading to their complete degradation. medcraveonline.com The biotransformation pathways in microorganisms can be complex, involving multiple steps and a variety of enzymes. frontiersin.orgresearchgate.net These transformations can include hydroxylation, acetylation, and nitration reactions. frontiersin.org

The study of microbial biotransformation of benzoxazinoids is crucial for understanding their fate in the environment and for potentially harnessing these processes for bioremediation or the development of new bioactive compounds. nih.govfrontiersin.org

Detoxification Mechanisms and Ecological Implications

Both plants and microorganisms have evolved detoxification mechanisms to cope with the biological activity of benzoxazinoids. frontiersin.orgresearchgate.net In plants, the primary detoxification strategy is glucosylation, which sequesters the toxic aglycones in the vacuole. nih.govoup.com This prevents autotoxicity while keeping the defense compounds readily available for activation upon tissue damage. researchgate.net Plants can also further modify the benzoxazinoid structure through hydroxylation and methylation to alter their activity and facilitate detoxification. frontiersin.org

Microorganisms employ a range of detoxification strategies, including enzymatic degradation and modification of the benzoxazinoid molecule. frontiersin.orgmedcraveonline.com The opening of the lactam ring in benzoxazolinones by microbial enzymes is a key detoxification step. frontiersin.org Subsequent modifications can lead to less toxic or readily degradable compounds. nih.gov

The detoxification of benzoxazinoids has significant ecological implications. The ability of a plant to detoxify the allelochemicals produced by a neighboring plant can determine its competitiveness. chimia.ch Similarly, the capacity of insect herbivores and microbial pathogens to detoxify plant-produced benzoxazinoids is a critical factor in their ability to successfully colonize the plant. researchgate.net

The interplay between the production of benzoxazinoids by plants and the detoxification capabilities of other organisms in the ecosystem shapes community structure and function. The continuous evolution of these detoxification mechanisms is a key aspect of the chemical arms race between plants and their antagonists. pnas.org

Analytical Methodologies for 7 Amino 2h 1,4 Benzoxazin 3 4h One Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the molecular structure of 7-amino-2H-1,4-benzoxazin-3(4H)-one. By interacting with electromagnetic radiation, molecules yield unique spectra that act as a fingerprint, revealing details about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its identity and purity. ekb.eg

In ¹H NMR, the chemical shifts (δ) of protons are influenced by their local electronic environment. The spectrum for this compound shows distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) group in the oxazine (B8389632) ring, and the amino (-NH₂) and amide (-NH-) groups. prepchem.com

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum will show characteristic peaks for the carbonyl carbon (C=O), the carbon attached to the oxygen (O-CH₂), and the various aromatic carbons. prepchem.comekb.eg The analysis of related benzoxazinone (B8607429) structures helps in assigning these signals. nih.gov

The following tables summarize the spectral data obtained from the analysis of this compound in a dimethyl sulfoxide (B87167) (DMSO) solvent. prepchem.com

¹H NMR Spectral Data of this compound (300 MHz, DMSO)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Number of Protons |

|---|---|---|---|---|

| 9.535 | brs | - | NH (amide) | 1H |

| 6.563 | d | 8.19 | Ar-H | 1H |

| 6.176 | dd | 2.25, 4.69 | Ar-H | 1H |

| 6.141 | d | 2.44 | Ar-H | 1H |

| 4.869 | s | - | NH₂ (amino) | 2H |

| 4.410 | s | - | O-CH₂ | 2H |

s = singlet, d = doublet, dd = doublet of doublets, brs = broad singlet

¹³C NMR Spectral Data of this compound (300 MHz, DMSO)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.389 | C=O (amide carbonyl) |

| 145.428 | Aromatic C-N |

| 144.550 | Aromatic C-O |

| 116.898 | Aromatic C-H |

| 116.578 | Aromatic C |

| 108.137 | Aromatic C-H |

| 102.208 | Aromatic C-H |

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also help in elucidating its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₈H₈N₂O₂, the expected monoisotopic mass is approximately 164.058 g/mol . uni.luscbt.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which allows for the detection of the protonated molecular ion [M+H]⁺. Analysis of this compound confirms the presence of the molecular ion [M]⁺ at an m/z of 164. prepchem.com Predicted data also suggests the formation of other common adducts in mass spectrometry analysis. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 165.06586 |

| [M+Na]⁺ | 187.04780 |

| [M+K]⁺ | 203.02174 |

| [M+NH₄]⁺ | 182.09240 |

| [M-H]⁻ | 163.05130 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. The characterization of benzoxazinone derivatives consistently involves FT-IR to confirm the presence of key structural features. ekb.egrsc.org

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H bonds of the amine and amide groups, the C=O bond of the lactam (cyclic amide), the C-O-C ether linkage, and the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine & Amide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic -CH₂-) | Stretching | 2960 - 2850 |

| C=O (Amide I band) | Stretching | 1700 - 1650 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1200 |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from reaction mixtures and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Due to the polarity of the benzoxazinone structure, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com

In a typical RP-HPLC setup for analyzing this compound, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.org Adjusting the pH of the mobile phase with an acid (e.g., phosphoric acid or formic acid for MS compatibility) can optimize the peak shape and retention time. sielc.com Detection is typically performed using an ultraviolet (UV) detector, set at a wavelength where the compound exhibits maximum absorbance, such as around 270-275 nm. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While highly effective, the direct analysis of polar compounds like this compound by GC can be challenging due to its low volatility and potential for thermal degradation. The presence of active hydrogens in the amino and amide groups necessitates a derivatization step to make the analyte more volatile and thermally stable. sigmaaldrich.com

A common derivatization technique is silylation, where active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.com Once derivatized, the compound can be chromatographed on a low- to mid-polarity capillary column (e.g., 3% OV-1) and detected by the mass spectrometer, which provides both quantitative data and mass spectra for definitive identification. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions during its synthesis or for preliminary purity assessments. The separation on a TLC plate is based on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase.

For aromatic amines like this compound, silica (B1680970) gel 'G' is a commonly used stationary phase due to its polarity. psu.edujcsp.org.pk The choice of the mobile phase is critical and is determined by the polarity of the analyte. A solvent system is selected to achieve a retention factor (Rƒ) value that allows for clear separation from other components in the mixture, ideally between 0.2 and 0.8. aga-analytical.com.pl The mobility of aromatic amines on a silica gel plate generally increases with the polarity of the mobile phase. niscpr.res.in

With non-polar solvents like cyclohexane (B81311) or hexane, aromatic amines typically show little to no movement from the application point (Rƒ ≈ 0). niscpr.res.in As the polarity of the mobile phase increases, for instance by using toluene (B28343) or diethyl ether, the Rƒ values of aromatic amines increase. niscpr.res.in For highly polar compounds, a mixture of solvents is often employed to fine-tune the separation. The use of surfactant-mediated mobile phases, such as those containing cetyltrimethylammonium bromide (CTAB), has also been explored to improve the separation of aromatic amines. tandfonline.com

Visualization of the spots on the TLC plate after development can be achieved under UV light if the compound is fluorescent, or by using various staining reagents. A common reagent for detecting aromatic amines is a 1% methanolic solution of p-dimethylaminobenzaldehyde (p-DAB) containing sulfuric acid. niscpr.res.in

Interactive Data Table: Examples of Mobile Phases for TLC of Aromatic Amines on Silica Gel

| Mobile Phase Composition | Polarity Index | Typical Application |

| Cyclohexane | 0.2 | Separation of non-polar compounds; aromatic amines show low Rƒ. niscpr.res.in |

| Toluene | 2.4 | Separation of moderately polar compounds; provides mobility for many aromatic amines. niscpr.res.in |

| Diethyl Ether | 2.8 | Can be used for the elution of more polar compounds. niscpr.res.in |

| Butanol | 3.9 | Higher polarity solvent for more polar aromatic amines. niscpr.res.in |

| Methanol/Water Mixtures | Variable | Used in reversed-phase TLC or for highly polar compounds. |

| CTAB-Methanol-Water | Variable | Surfactant-based system to enhance separation. tandfonline.com |

Advanced Analytical Techniques in Metabolomics Studies

In the context of metabolomics, which involves the comprehensive study of metabolites in a biological system, advanced analytical techniques are indispensable for the detection and quantification of compounds like this compound. These techniques offer high sensitivity, selectivity, and the ability to analyze complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern metabolomics. nih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of aromatic amines, reversed-phase chromatography is often employed, using columns such as C18. aga-analytical.com.pl The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. oup.com

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and structural information. nih.gov In MS/MS, a specific parent ion corresponding to the mass of the target analyte is selected and fragmented to produce characteristic daughter ions, which are then detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex samples. nih.gov For this compound, electrospray ionization (ESI) in positive mode is typically used, as the amino group is readily protonated. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool in metabolomics. While generally less sensitive than MS, NMR is a non-destructive technique that provides detailed structural information about metabolites. ¹H and ¹³C NMR spectra can confirm the chemical structure of this compound by revealing the chemical environment of each proton and carbon atom in the molecule.

The application of these advanced techniques is crucial in understanding the metabolic fate and potential biological roles of this compound. For instance, LC-MS-based metabolomics has been used to study the absorption and metabolism of related bioactive benzoxazinoids in biological systems. niscpr.res.in

Interactive Data Table: Overview of Advanced Analytical Techniques

| Technique | Principle | Application for this compound | Key Advantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Quantification in biological fluids (e.g., urine, plasma), metabolic profiling. nih.gov | High sensitivity, high selectivity, structural information from fragmentation. |

| NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural elucidation and confirmation, quantification in simple mixtures. | Non-destructive, provides detailed structural information, highly reproducible. |

Computational Chemistry and in Silico Studies of 7 Amino 2h 1,4 Benzoxazin 3 4h One

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates to their biological targets.

Several studies have utilized molecular docking to investigate the interactions of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives with various protein targets. For instance, docking studies on derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one targeting E. coli DNA gyrase, an essential enzyme for bacterial DNA replication, have been performed. ijpsjournal.com These studies help in elucidating the binding interactions with key amino acid residues within the active site, providing a basis for designing more potent antimicrobial agents. ijpsjournal.com One such study revealed that a derivative, compound 4d, exhibited the strongest binding affinity to the GyrB active site with a docking score of -6.585. ijpsjournal.com

In another study, molecular docking was used to explore the anti-inflammatory potential of 2H-1,4-benzoxazin-3(4H)-one derivatives. The studies suggested that certain derivatives could interact with Keap1, a protein involved in the oxidative stress response, thereby preventing the degradation of Nrf2 and activating the antioxidant Nrf2-HO-1 signaling pathway. nih.gov Specifically, compounds e2, e16, and e20 were shown to form key electrostatic interactions with important arginine residues of Keap1. nih.gov

Furthermore, molecular docking has been employed to assess the potential of nih.govnih.gov-benzoxazin-3-one derivatives as antidiabetic agents by studying their interactions with α-amylase and α-glucosidase. nih.gov The results indicated significant binding affinities, with some synthesized molecules showing higher affinity for α-glucosidase than the standard drug, acarbose. nih.gov